2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide
Overview
Description
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell.
Biochemical Pathways
The inhibition of Biotin Carboxylase by this compound could affect several biochemical pathways. Primarily, it may disrupt the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids. Additionally, it could impact the energy production within the cell, as Biotin Carboxylase is involved in the carboxylation of acetyl-CoA, a key step in the citric acid cycle .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with Biotin Carboxylase. By inhibiting this enzyme, the compound could potentially disrupt fatty acid synthesis and energy production within the cell . This could lead to a variety of downstream effects, including changes in cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins, altering their conformation and activity, which can lead to changes in cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects can have profound implications for cellular function and health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which may include alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAODOJFVLUMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.